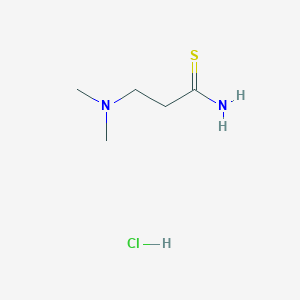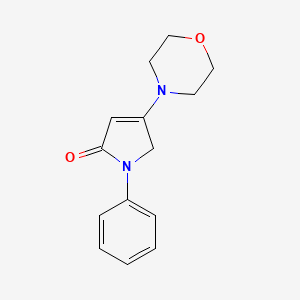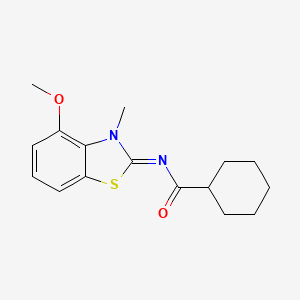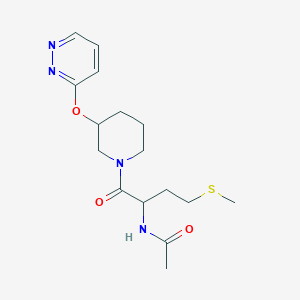
3-(Dimethylamino)propanethioamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propanethioamide hydrochloride, also known as DMAPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DMAPT is a small molecule inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
科学的研究の応用
Synthesis and Structural Diversity
3-(Dimethylamino)propanethioamide hydrochloride serves as a versatile starting material in the synthesis of a wide array of structurally diverse compounds. Its reactivity with various nucleophiles facilitates the generation of dithiocarbamates, thioethers, and the exchange with aliphatic and aromatic amines. This chemical's capacity for alkylation and ring closure reactions enables the creation of complex structures such as pyrazolines, pyridines, benzodiazepines, benzothiazepines, and others, illustrating its significant role in expanding chemical libraries through synthetic organic chemistry (Roman, 2013).
Optical and Material Science Applications
In the field of material science and optics, derivatives of this compound have been investigated for their nonlinear optical properties. One particular study explored the third-order nonlinear optical properties of a novel chalcone derivative, uncovering its potential for applications in optical devices such as limiters, based on its behavior under various laser intensities (Rahulan et al., 2014).
Pharmacological Research Tools
The compound has also been instrumental in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, showcasing its utility in pharmacological research and drug development. The identification of selective, nonpeptidic agonists based on this structure opens avenues for therapeutic exploration and provides valuable tools for understanding receptor functions (Croston et al., 2002).
Chemical Synthesis and Reactivity
The synthesis and reactivity of this compound derivatives further extend to creating compounds with potential insecticidal activity, offering a foundation for developing new agrochemicals. Its transformation into 3-alkyl(aryl)-5-dimethylamino methylisoxazoles underlines the compound's versatility in synthesizing functionalized molecules with targeted biological activities (Gadzhily & Aliev, 2002).
Hydrophobizing Agents
Moreover, the hydrochlorides of carboxylic acid N-[3-(dimethylamino)propyl]amides, derived from the compound, show promise as cationic surfactants for the hydrophobization in oil fields, demonstrating its utility in enhancing oil recovery processes (Vlasova et al., 2017).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
3-(dimethylamino)propanethioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJCGSHZCTAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-53-1 |
Source


|
| Record name | 3-(dimethylamino)propanethioamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)

![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)





![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)


